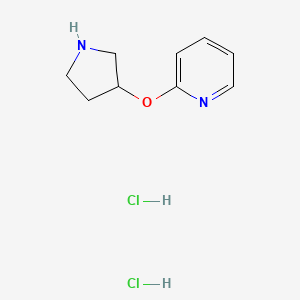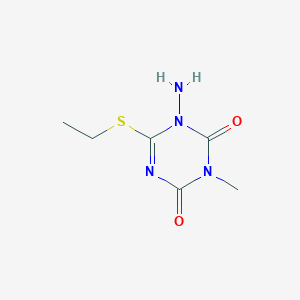
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions yielding the desired product with significant specificity. For example, Wang Jin-peng (2013) described the preparation of a structurally similar compound, "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol," through a process involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to achieve an 88.5% yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the compound's geometric and electronic configuration. For instance, Muzzaffar A Bhat et al. (2019) conducted spectral characterization and crystallographic analysis, employing DFT studies to understand the structural aspects of a related piperazinium chloride compound. These analyses revealed the crystalline structure and electronic properties, establishing a foundation for understanding similar compounds (Muzzaffar A Bhat et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The study by M. Wujec and R. Typek (2023) on a novel compound demonstrates the potential reactions and properties, including the synthesis route and product characterization, indicative of the broader chemical behavior of similar molecules (M. Wujec & R. Typek, 2023).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the compound's applications and handling. The work by Xiong‐Wen Yang et al. (2005) on a dichlorophenyl piperazinium chloride provides a detailed examination of such physical properties, including hydrogen bonding and crystal packing, which are essential for comprehending the compound's behavior in different environments (Xiong‐Wen Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are integral for assessing the compound's utility and safety. Studies such as those by J.V.Guna et al. (2009) on derivatives of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine highlight the synthetic routes, biological activity, and chemical stability, providing insights into the compound's comprehensive chemical profile (J.V.Guna et al., 2009).
科学的研究の応用
Synthesis and Biological Activity
Pyrrolidine Derivatives in Medicine and Industry : Pyrrolidines demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. Research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions has shown promising results for creating compounds under mild conditions, potentially advancing the development of new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).
Antimicrobial Activity of Pyrrolidine Derivatives : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has demonstrated significant bacteriostatic and antituberculosis activity. This highlights the potential of pyrrolidine derivatives in creating new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Miszke et al., 2008).
Chemical Properties and Synthesis Techniques
Quantum Chemical Analysis of Pyrrolidinones : Research into the molecular properties of substituted pyrrolidinones using DFT and quantum chemical calculations has provided insights into their electronic properties, such as HOMO and LUMO energy levels. This research is pivotal for understanding the chemical behavior of pyrrolidine-based compounds in various applications, including drug design and materials science (Bouklah et al., 2012).
Synthesis of Pyrrolidine and Piperidine Derivatives : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a diamine of significant interest in medicinal chemistry, has been proposed. This method offers a simpler and potentially scalable alternative to existing synthesis routes, highlighting the ongoing innovation in the synthesis of complex organic compounds (Smaliy et al., 2011).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
将来の方向性
As for the future directions of “2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride”, it’s challenging to predict without specific context. The compound could be explored for various applications in chemical synthesis, pharmaceutical development, or other areas of research. For more accurate information, it’s recommended to refer to recent scientific literature in the relevant field.
特性
IUPAC Name |
2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



